molecular formula C9H12BrN B8455890 N-(3-bromopropyl)aniline

N-(3-bromopropyl)aniline

Cat. No.: B8455890
M. Wt: 214.10 g/mol
InChI Key: RMDNYQBACQKIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromopropyl)aniline (CAS 42331-02-2) is a bromo-aniline derivative supplied as a yellow to pale yellow oil . With a molecular formula of C9H12BrN and a molecular weight of 214.11 g/mol, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research . Its structure, featuring both aniline and terminal bromoalkyl groups, makes it a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles and for use in nucleophilic substitution reactions. Researchers utilize this compound in the development of potential pharmaceutical candidates and other fine chemicals. Proper storage conditions require the product to be sealed and kept in a refrigerator between 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

N-(3-bromopropyl)aniline

InChI

InChI=1S/C9H12BrN/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2

InChI Key

RMDNYQBACQKIKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCCBr

Origin of Product

United States

Synthetic Methodologies for the Preparation of N 3 Bromopropyl Aniline

Direct Alkylation Routes Utilizing Aniline (B41778) and 1,3-Dibromopropane (B121459)

The most direct approach to N-(3-bromopropyl)aniline involves the nucleophilic substitution reaction between aniline and 1,3-dibromopropane. This reaction, while straightforward in concept, requires careful control of reaction parameters to favor the desired monoalkylation product and minimize the formation of the dialkylated byproduct, N,N-bis(3-bromopropyl)aniline, and quaternary ammonium salts.

Optimization of Reaction Parameters: Solvent Systems, Temperature, Stoichiometry, and Reaction Time

The efficiency and selectivity of the direct alkylation of aniline are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, the molar ratio of reactants, and the duration of the reaction.

Solvent Systems: The choice of solvent plays a crucial role in influencing the reaction rate and selectivity. Aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the reactants and facilitate the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of 1,3-dibromopropane. The use of a non-polar solvent in the presence of a base is also a common strategy.

Temperature: The reaction temperature is a critical factor; higher temperatures generally lead to faster reaction rates. However, elevated temperatures can also promote side reactions, including overalkylation. The optimal temperature is typically determined empirically, often ranging from room temperature to reflux conditions of the chosen solvent, to achieve a balance between reaction rate and selectivity. For instance, increasing the reaction temperature can enhance the conversion of aniline, but it may also lead to a decrease in selectivity for the desired N-methylaniline in other alkylation reactions, with a corresponding increase in the formation of N,N-dimethylaniline researchgate.net.

Stoichiometry: The molar ratio of aniline to 1,3-dibromopropane is a key determinant of the product distribution. To favor monoalkylation, an excess of aniline is typically used. This increases the probability that a molecule of 1,3-dibromopropane will react with an aniline molecule rather than the already formed this compound. The excess aniline can often be removed after the reaction by extraction or distillation.

Reaction Time: The duration of the reaction is optimized to ensure the complete consumption of the limiting reagent, 1,3-dibromopropane, while minimizing the formation of byproducts from subsequent reactions. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Below is an interactive data table summarizing typical reaction parameters for the direct N-alkylation of anilines.

ParameterConditionRationale
Solvent Acetonitrile, DMF, DMSOAprotic polar solvents facilitate the S(_N)2 reaction.
Temperature 25-100 °CBalances reaction rate and selectivity; higher temperatures can lead to overalkylation researchgate.net.
Aniline:Dibromopropane Ratio 2:1 to 5:1An excess of aniline favors monoalkylation.
Base K(_2)CO(_3), Na(_2)CO(_3), Et(_3)NNeutralizes the HBr byproduct, preventing the formation of anilinium salts.
Reaction Time 4-24 hoursMonitored by TLC or GC for completion.

Catalytic Approaches in N-Alkylation: Role of Phase-Transfer Catalysts, Lewis Acids, and Brønsted Acids

To improve the efficiency and selectivity of the N-alkylation of aniline, various catalytic systems can be employed.

Phase-Transfer Catalysts (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). In the synthesis of this compound, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can be used as a phase-transfer catalyst researchgate.net. The catalyst transports the deprotonated aniline (anion) from the aqueous or solid phase into the organic phase containing 1,3-dibromopropane, where the reaction occurs phasetransfercatalysis.com. This method often allows for milder reaction conditions and can improve yields.

Lewis Acids: Lewis acids can catalyze the N-alkylation of anilines by activating the alkylating agent. The introduction of Lewis acidic metals can create a synergistic effect with Brønsted acidic sites, enhancing the catalytic activity of alkylation reactions researchgate.net. While more commonly used in Friedel-Crafts alkylation on the aromatic ring, certain Lewis acids can be employed to promote N-alkylation under specific conditions researchgate.net.

Brønsted Acids: Brønsted acids can also serve as catalysts in N-alkylation reactions. For instance, trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the cyclization of N-alkyl anilines with alkynes, indicating its role in activating the reactants rsc.org. In the context of direct alkylation, a Brønsted acid could protonate the leaving group, making it a better leaving group and thus facilitating the nucleophilic attack by aniline. However, care must be taken as the aniline itself can be protonated, rendering it non-nucleophilic.

Regioselectivity and Yield Enhancement Strategies for Monoalkylation

Achieving high regioselectivity for the monoalkylated product is a primary challenge in the direct alkylation of aniline. Several strategies can be employed to enhance the yield of this compound:

Use of a Large Excess of Aniline: As previously mentioned, employing a significant molar excess of aniline shifts the equilibrium towards the formation of the mono-substituted product.

Controlled Addition of the Alkylating Agent: Slow, dropwise addition of 1,3-dibromopropane to the reaction mixture containing aniline can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of dialkylation.

Use of Protecting Groups: Although it adds extra steps, the temporary protection of the amino group of aniline can be an effective strategy. For example, acetylation of aniline to form acetanilide reduces the nucleophilicity of the nitrogen atom. After monoalkylation, the protecting group can be removed by hydrolysis to yield the desired product.

Chelation Control: For certain substrates, chelation with a reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to achieve selective mono-N-alkylation of amino alcohols organic-chemistry.org. While not directly applicable to aniline, this principle of temporarily modifying the reactivity of the amine can be adapted.

Alternative Synthetic Pathways for this compound

In addition to direct alkylation, this compound can be synthesized through multi-step alternative pathways that may offer advantages in terms of selectivity and yield.

Reductive Amination Strategies for N-Propylation Followed by Terminal Bromination

Reductive amination is a versatile method for the formation of C-N bonds and can be employed as a two-step sequence to synthesize this compound wikipedia.org.

The first step involves the reaction of aniline with an appropriate three-carbon aldehyde, such as 3-hydroxypropanal or 3-bromopropanal, to form an intermediate imine or enamine. This is followed by in-situ reduction to yield N-(3-hydroxypropyl)aniline or directly to this compound. Common reducing agents for this transformation include sodium borohydride (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), and catalytic hydrogenation wikipedia.org. One-pot reductive mono-N-alkylation of anilines using aldehydes has been demonstrated to proceed with excellent yield at room temperature researchgate.net.

If N-(3-hydroxypropyl)aniline is synthesized as an intermediate, a subsequent bromination step is required. This can be achieved by treating the alcohol with a brominating agent such as phosphorus tribromide (PBr(_3)) or thionyl bromide (SOBr(_2)).

StepReactantsReagentsProduct
1Aniline, 3-HydroxypropanalNaBH(_4) or H(_2)/Pd-CN-(3-hydroxypropyl)aniline
2N-(3-hydroxypropyl)anilinePBr(_3) or SOBr(_2)This compound

Functional Group Interconversions on Precursor Molecules to Yield this compound

Another synthetic strategy involves the modification of a precursor molecule that already contains a portion of the target structure through functional group interconversions.

A common approach is to start with N-(3-hydroxypropyl)aniline, which can be prepared by the reaction of aniline with 3-chloropropanol or propylene oxide unimib.it. The hydroxyl group of N-(3-hydroxypropyl)aniline can then be converted into a bromine atom. This transformation is a classic example of functional group interconversion. Reagents commonly used for this conversion include phosphorus tribromide (PBr(_3)), hydrobromic acid (HBr), or a combination of triphenylphosphine and carbon tetrabromide (the Appel reaction).

This method is often preferred when direct alkylation with 1,3-dibromopropane leads to significant amounts of impurities or low yields of the desired monoalkylated product.

Electrochemical and Photochemical Approaches to this compound Synthesis

The application of electrochemistry and photochemistry to the N-alkylation of anilines represents a modern frontier in organic synthesis, offering pathways that operate under mild conditions and can reduce reliance on conventional heating and stoichiometric reagents.

Electrochemical Synthesis: Electrochemical methods utilize electrical current to drive chemical reactions. In the context of N-alkylation, this can involve the anodic oxidation of a substrate to generate a reactive intermediate or the cathodic reduction of a precursor to a potent nucleophile. While specific literature detailing the direct electrochemical synthesis of this compound is not extensively available, the principles of electrosynthesis are applicable. A potential pathway could involve the cathodic reduction of a protonated aniline to enhance its nucleophilicity for reaction with an alkyl halide like 1,3-dibromopropane. Alternatively, electrochemical methods are proficient in generating reactive halogen species in situ, which could be applied in multi-step synthetic sequences. The primary advantages of this approach include precise control over reaction potential, mild operating temperatures, and the use of electrons as a "traceless" reagent, which significantly improves the green profile of a synthesis.

Photochemical Synthesis: Photochemical reactions employ light energy to activate molecules and initiate reactions. Recent advancements have focused on visible-light photoredox catalysis for a variety of organic transformations, including C-N bond formation. rsc.orgnih.gov These methods typically involve a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate radical intermediates from precursors. For the synthesis of this compound, a hypothetical photochemical pathway could involve the generation of an aniline radical cation or a bromopropyl radical, which could then couple to form the desired product. Such visible-light-mediated reactions are prized for their ability to proceed at ambient temperature, avoiding the thermal degradation of sensitive substrates and offering unique reactivity patterns compared to thermal methods. researchgate.net While protocols for the direct photoalkylation of anilines with alkyl halides are still emerging, the broader success in photo-induced N-alkylation with other partners, like alcohols, suggests a promising area for future development. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. This involves utilizing alternative energy sources, minimizing solvent use, and optimizing reactions to reduce waste.

Solvent-Free Methodologies and Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to induce chemical reactions in the absence of bulk solvents. beilstein-journals.org This technique is inherently green as it drastically reduces or eliminates the need for solvents, which are a primary contributor to chemical waste. For the synthesis of this compound, a mechanochemical approach would involve milling aniline with 1,3-dibromopropane, likely in the presence of a solid base such as potassium carbonate to neutralize the hydrogen bromide byproduct. The mechanical forces facilitate intimate mixing of reactants at the molecular level, break crystal lattices, and can create reactive defects, often leading to high reaction rates and yields at ambient temperature. rsc.orgnih.gov This solvent-free method simplifies product isolation, as the solid base and its salt byproduct can often be removed by simple filtration or a minimal washing step, thereby reducing downstream processing efforts and solvent consumption.

Microwave-Assisted and Sonochemical Synthesis

Alternative energy sources provide efficient means of energy transfer to reacting molecules, often accelerating reaction rates and improving yields.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to rapidly heat reactions. nih.gov Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijrbat.in The N-alkylation of aniline with 1,3-dibromopropane is well-suited for this technique, as both reactants are polar. Microwave-assisted procedures for this synthesis can reduce reaction times from hours to mere minutes, often with improved yields and fewer side products compared to conventional heating methods. semanticscholar.org The reaction can be performed in minimal high-boiling point green solvents or even under solvent-free conditions, further enhancing its environmental credentials.

Table 1: Comparison of Green Synthetic Methodologies for this compound

Methodology Energy Source Key Principle Typical Conditions Advantages
Mechanochemistry Mechanical Force Solvent-free reaction via grinding/milling Room temperature, solid base (e.g., K₂CO₃) Eliminates bulk solvents, simple work-up, high efficiency. beilstein-journals.org
Microwave-Assisted Microwave Irradiation Rapid, uniform heating via dielectric loss High temperature, short duration (minutes) Drastic reduction in reaction time, increased yields. ijrbat.insemanticscholar.org

| Sonochemistry | Ultrasound | Acoustic cavitation creating localized hot spots | Low to moderate bulk temperature | Enhanced reaction rates, improved mass transfer. researchgate.net |

Atom Economy, E-Factor, and Waste Minimization in Preparation Routes

Evaluating the "greenness" of a synthetic route requires quantitative metrics like atom economy and the Environmental Factor (E-Factor).

Atom Economy: Proposed by Barry Trost, atom economy calculates the efficiency of a reaction in converting the mass of reactants into the desired product. The standard synthesis of this compound via nucleophilic substitution of aniline on 1,3-dibromopropane illustrates the concept.

Reaction: C₆H₇N + C₃H₆Br₂ → C₉H₁₂BrN + HBr

The atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The calculation for this reaction is detailed in the table below.

Table 2: Atom Economy Calculation for the Synthesis of this compound

Compound Formula Molecular Weight ( g/mol ) Role
Aniline C₆H₇N 93.13 Reactant
1,3-Dibromopropane C₃H₆Br₂ 201.89 Reactant
This compound C₉H₁₂BrN 214.10 Product
Hydrogen Bromide HBr 80.91 Byproduct

| Atom Economy | | | 72.8% |

Calculation: [214.10 / (93.13 + 201.89)] x 100 = 72.8%

This value indicates that, even with a 100% chemical yield, over 27% of the reactant mass is lost as the hydrogen bromide byproduct. Substitution reactions are inherently less atom-economical than addition or rearrangement reactions. rsc.org

E-Factor and Waste Minimization: The E-Factor, developed by Roger Sheldon, provides a more holistic view of waste by considering all inputs, including solvents, reagents, and reaction workup materials, relative to the mass of the product. youtube.com

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

In a typical laboratory preparation, the E-Factor for this synthesis would be significantly high. Waste streams include:

Byproducts: Hydrogen bromide and products of side reactions, such as the dialkylation of aniline. masterorganicchemistry.com

Unreacted Reagents: Excess aniline or 1,3-dibromopropane.

Solvents: Solvents used for the reaction (e.g., acetonitrile, DMF) and for extraction and purification (e.g., ethyl acetate, hexanes).

Reagents: A base (e.g., triethylamine (B128534) or potassium carbonate) used to neutralize HBr and the resulting salt.

Waste minimization strategies focus on reducing these contributions. Employing a solvent-free method like mechanochemistry drastically lowers the E-Factor. Optimizing the molar ratio of reactants can minimize side products. Using catalytic methods, if available, would be superior to using stoichiometric reagents.

Scale-Up Considerations and Process Intensification for this compound Production

Transitioning the synthesis of this compound from the laboratory bench to industrial production requires careful consideration of scalability and process intensification. Process intensification (PI) aims to develop substantially smaller, cleaner, and more energy-efficient manufacturing technologies. aiche.orgvapourtec.com

Key considerations for the N-alkylation of aniline include:

Heat Management: The reaction is exothermic. In large batch reactors, inefficient heat removal can lead to temperature gradients, promoting side reactions and creating safety hazards.

Mass Transfer: Ensuring efficient mixing of reactants is critical to achieve consistent product quality and high conversion.

Process intensification offers solutions to these challenges, primarily through the adoption of continuous flow chemistry. researchgate.net

Continuous Flow Reactors: Shifting from a large batch reactor to a continuous flow system (e.g., a microreactor or a packed bed reactor) provides a superior surface-area-to-volume ratio. altlaboratories.com This allows for highly efficient heat exchange, enabling precise temperature control and safer operation even at elevated temperatures and pressures. Improved mixing in flow reactors can lead to faster reaction rates and better selectivity, minimizing the formation of dialkylated impurities. researchgate.net

Integration of Green Technologies: The green synthesis methods discussed can be scaled up using flow technology. Continuous-flow microwave reactors and sonochemical reactors are available, allowing for the benefits of these energy sources to be realized on an industrial scale. Similarly, twin-screw extruders can be used for continuous mechanochemical synthesis.

Downstream Processing: Intensification also applies to purification. Replacing batch extractions and chromatography with continuous liquid-liquid extraction and continuous crystallization can significantly reduce solvent usage, plant footprint, and processing time.

By embracing these PI principles, the production of this compound can be transformed into a more efficient, safer, and sustainable process. elsevier.com

Chemical Transformations and Derivatization Strategies of N 3 Bromopropyl Aniline

Reactions Involving the Secondary Amine Functionality of N-(3-bromopropyl)aniline

The lone pair of electrons on the nitrogen atom of the secondary amine in this compound imparts nucleophilic character, making it susceptible to attack by various electrophiles. This reactivity is central to the derivatization strategies discussed below.

N-Acylation and Sulfonylation for Amide and Sulfonamide Derivatives

The secondary amine of this compound readily undergoes N-acylation and N-sulfonylation reactions to form stable amide and sulfonamide derivatives, respectively. These reactions are fundamental for installing protecting groups or for synthesizing molecules with specific biological or material properties. nih.govcbijournal.com

N-Acylation: This transformation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct. nih.govresearchgate.net The resulting N-acyl derivatives are important intermediates in organic synthesis. The amide bond formation is a powerful tool for creating complex molecules and is a cornerstone of medicinal chemistry. nih.govnih.gov

N-Sulfonylation: Similarly, sulfonamides are synthesized by treating this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base. cbijournal.comorganic-chemistry.org The sulfonamide group is a key structural motif in a multitude of pharmaceutical agents. nih.govwur.nl The reaction of anilines with sulfonyl chlorides is a well-established and efficient method for creating the S-N bond. cbijournal.comorganic-chemistry.org

Table 1: N-Acylation and Sulfonylation Reactions
Reaction TypeTypical ReagentProduct Class
N-AcylationAcetyl Chloride, Acetic AnhydrideN-Arylacetamide Derivative
N-AcylationBenzoyl ChlorideN-Arylbenzamide Derivative
N-Sulfonylationp-Toluenesulfonyl Chloride (TsCl)N-Arylsulfonamide (Tosylamide)
N-SulfonylationBenzenesulfonyl ChlorideN-Arylbenzenesulfonamide

Further N-Alkylation and N-Arylation for Tertiary Amine and Diarylamine Formation

The secondary amine of this compound can be further functionalized through the introduction of additional alkyl or aryl substituents, leading to the formation of tertiary amines and diarylamines.

N-Alkylation: The reaction of this compound with alkyl halides can yield tertiary amines. nih.gov However, controlling the degree of alkylation can be challenging. More controlled methods, such as the borrowing hydrogen methodology, utilize alcohols as alkylating agents in the presence of a metal catalyst, offering an environmentally benign route to N-alkylated anilines. researchgate.net

N-Arylation: The synthesis of unsymmetrical alkyldiarylamines from N-alkylaniline precursors is a significant transformation. cmu.edu Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. cmu.eduorganic-chemistry.org In this context, this compound can be coupled with various aryl halides (bromides, iodides) or triflates in the presence of a palladium catalyst and a suitable ligand to afford N-(3-bromopropyl)-N-alkyldiarylamines. cmu.edu Copper-catalyzed N-arylation of N-H containing heterocycles and amines with arylboronic acids also represents a mild and efficient alternative. organic-chemistry.org

Table 2: Further N-Alkylation and N-Arylation Reactions
Reaction TypeTypical Reagents & CatalystsProduct Class
N-AlkylationAlkyl Halides (e.g., CH₃I)Tertiary Amine
N-ArylationAryl Bromide, Pd(OAc)₂, Ligand (e.g., BINAP, Xantphos)Alkyldiarylamine
N-ArylationArylboronic Acid, Cu(OAc)₂Alkyldiarylamine

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The dual functionality of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems through both intramolecular and intermolecular pathways.

The structure of this compound is inherently suited for intramolecular cyclization due to the nucleophilic nitrogen and the propyl chain bearing a good leaving group (bromide). A direct intramolecular SN2 reaction, where the aniline (B41778) nitrogen displaces the bromide, results in the formation of the four-membered ring system, N-phenylazetidine. lookchem.com

The synthesis of more complex annulated systems like indolines and quinolines from this compound typically requires prior modification.

Indolines: Indoline (B122111) synthesis often involves the cyclization of a suitable aniline derivative. organic-chemistry.org For instance, a derivative of this compound could be elaborated to create a precursor for a palladium-catalyzed intramolecular C-H amination or other cyclization strategies to form the indoline core. organic-chemistry.orgorganic-chemistry.org

Quinolines: Classic quinoline (B57606) syntheses, such as the Skraup, Doebner-von Miller, or Friedländer synthesis, involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters under acidic conditions. pharmaguideline.comiipseries.orgnih.gov this compound can serve as the aniline component in these reactions, leading to quinoline structures bearing the 3-bromopropyl group on the nitrogen atom. This group could then be used for subsequent functionalization.

This compound can participate as the amine component in various intermolecular reactions that build heterocyclic rings. For example, in the Combes quinoline synthesis, anilines are condensed with 1,3-dicarbonyl compounds, followed by acid-catalyzed cyclization to yield substituted quinolines. iipseries.org Similarly, the Pfitzinger reaction involves the condensation of an aniline with isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. pharmaguideline.com In these scenarios, this compound would react similarly to other secondary anilines, incorporating its N-(3-bromopropyl)phenyl moiety into the final heterocyclic product.

Formation of Imines, Enamines, and Related Nitrogen Compounds

The reaction of amines with aldehydes and ketones is a fundamental process for forming carbon-nitrogen double bonds. The product of this reaction depends on the nature of the amine. While primary amines (R-NH₂) react with carbonyls to form imines (Schiff bases), secondary amines (R₂NH), such as this compound, react to form enamines. chemistrysteps.comopenstax.org

The mechanism for enamine formation begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a zwitterionic intermediate. chemistrysteps.commasterorganicchemistry.com Proton transfer leads to a neutral carbinolamine, which is then protonated on the oxygen by an acid catalyst. openstax.org Subsequent elimination of a water molecule generates a positively charged iminium ion. openstax.org Since the nitrogen atom in the iminium ion has no proton to lose, a proton is removed from an adjacent carbon (the α-carbon) to form the neutral enamine product, which contains a C=C-N linkage. openstax.org This reaction requires the carbonyl compound to have at least one α-hydrogen.

Reactivity of the Primary Alkyl Bromide Moiety in this compound

The carbon-bromine bond in the propyl chain of this compound is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This inherent reactivity makes the compound an excellent substrate for various transformations that are fundamental to organic synthesis.

Nucleophilic Substitution Reactions (SN1, SN2, and SN2')

Nucleophilic substitution is a cornerstone of the chemical reactivity of this compound. Given that the bromide is attached to a primary carbon, the SN2 (bimolecular nucleophilic substitution) mechanism is the predominant pathway. This mechanism involves a backside attack by a nucleophile on the electrophilic carbon, leading to inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. SN1 reactions, which proceed through a carbocation intermediate, are generally not favored for primary alkyl halides due to the instability of the primary carbocation. SN2' reactions are not applicable in this saturated system.

The formation of new carbon-carbon bonds is a pivotal strategy in the elaboration of molecular complexity. This compound readily reacts with a variety of carbon-based nucleophiles to extend its carbon framework.

Cyanide: The reaction with alkali metal cyanides, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO, provides a straightforward route to 4-(phenylamino)butanenitrile. This SN2 reaction is typically efficient for primary alkyl halides. The resulting nitrile is a valuable synthetic intermediate that can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Malonate: The malonic ester synthesis offers a classic method for the formation of carboxylic acids. Diethyl malonate, when treated with a base like sodium ethoxide, forms a resonance-stabilized enolate. This potent nucleophile can then displace the bromide from this compound. Subsequent hydrolysis and decarboxylation of the resulting diethyl 2-(3-(phenylamino)propyl)malonate would yield 4-(phenylamino)butanoic acid.

Acetylide: Acetylide anions, generated by the deprotonation of terminal alkynes with a strong base such as sodium amide (NaNH₂), are excellent nucleophiles for SN2 reactions with primary alkyl halides. The reaction of an acetylide, for instance, lithium phenylacetylide, with this compound would result in the formation of a new carbon-carbon bond, yielding N-(5-phenylpent-4-yn-1-yl)aniline. This reaction is highly effective for primary halides, as elimination reactions (E2) are minimized.

Grignard Reagents: While Grignard reagents are powerful carbon nucleophiles, their reaction with this compound as a substrate can be complicated. The acidic N-H proton of the aniline moiety can react with the highly basic Grignard reagent in an acid-base reaction, consuming the nucleophile. To circumvent this, protection of the aniline nitrogen, for example, by acetylation, is often necessary before proceeding with the coupling. Alternatively, using a less basic organometallic reagent like an organocuprate (Gilman reagent) could favor the desired SN2 reaction.

Carbon NucleophileReagent ExampleProductReaction Type
CyanideSodium Cyanide (NaCN)4-(phenylamino)butanenitrileSN2
MalonateDiethyl malonate / NaOEtDiethyl 2-(3-(phenylamino)propyl)malonateSN2
AcetylideLithium PhenylacetylideN-(5-phenylpent-4-yn-1-yl)anilineSN2
Grignard ReagentPhenylmagnesium bromideN-(3-phenylpropyl)aniline (with N-protection)SN2

This compound also undergoes facile substitution with a range of heteroatom nucleophiles, leading to the formation of ethers, thioethers, amines, and phosphonium (B103445) salts.

Oxygen Nucleophiles: The Williamson ether synthesis is a reliable method for forming ethers from alkyl halides. The reaction of this compound with an alkoxide, such as sodium ethoxide, or a phenoxide, like sodium phenoxide, proceeds via an SN2 mechanism to yield the corresponding ether, N-(3-ethoxypropyl)aniline or N-(3-phenoxypropyl)aniline, respectively. The reaction is typically carried out in the conjugate alcohol as the solvent or in a polar aprotic solvent.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react readily with primary alkyl halides. Treating this compound with a thiol, such as thiophenol, in the presence of a base like sodium hydroxide, generates the thiolate in situ, which then displaces the bromide to form the corresponding thioether, N-(3-(phenylthio)propyl)aniline.

Nitrogen Nucleophiles: The alkylation of amines with alkyl halides is a fundamental reaction for C-N bond formation. This compound can react with primary or secondary amines, such as piperidine (B6355638), to yield the corresponding tertiary amine. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed. Due to the potential for over-alkylation, controlling the stoichiometry of the reactants is crucial.

Phosphorus Nucleophiles: Triphenylphosphine, a common phosphorus nucleophile, reacts with primary alkyl halides to form phosphonium salts. The reaction of this compound with triphenylphosphine, typically in a solvent like toluene (B28343) or acetonitrile, would yield (3-(phenylamino)propyl)triphenylphosphonium bromide. These phosphonium salts are stable crystalline solids and are key intermediates in the Wittig reaction for the synthesis of alkenes.

Heteroatom NucleophileReagent ExampleProduct
Oxygen (Alkoxide)Sodium EthoxideN-(3-ethoxypropyl)aniline
Oxygen (Phenoxide)Sodium PhenoxideN-(3-phenoxypropyl)aniline
Sulfur (Thiolate)Sodium ThiophenoxideN-(3-(phenylthio)propyl)aniline
Nitrogen (Amine)Piperidine1-(3-(phenylamino)propyl)piperidine
Phosphorus (Phosphine)Triphenylphosphine(3-(phenylamino)propyl)triphenylphosphonium bromide

Elimination Reactions to Form Unsaturated Linkers

When this compound is treated with a strong, sterically hindered base, such as potassium tert-butoxide, an elimination reaction can compete with or even dominate over substitution. The E2 (bimolecular elimination) mechanism is favored, where the base abstracts a proton from the carbon adjacent to the carbon bearing the bromine (the β-carbon), and the bromide ion is simultaneously eliminated, leading to the formation of a double bond. In the case of this compound, this reaction would yield N-allylaniline. The choice of a bulky base is critical to favor elimination over substitution, as the steric hindrance of the base makes it difficult to access the electrophilic carbon for an SN2 attack.

Organometallic Reagent Formation: Preparation of Grignard Reagents and Organolithium Species

The conversion of the alkyl bromide functionality into an organometallic reagent transforms the electrophilic carbon into a nucleophilic one, thereby reversing its reactivity (umpolung).

Grignard Reagents: The preparation of a Grignard reagent from this compound by reaction with magnesium metal in an ethereal solvent like THF or diethyl ether presents a significant challenge. The acidic proton on the aniline nitrogen is incompatible with the highly basic Grignard reagent that would be formed. An intramolecular acid-base reaction would occur, leading to the destruction of the intended organometallic species. Therefore, protection of the aniline nitrogen, for example as a silyl (B83357) ether or an amide, is a prerequisite for the successful formation of the Grignard reagent, 3-(N-protected-phenylamino)propylmagnesium bromide.

Organolithium Species: Similar to Grignard reagents, organolithium compounds are highly basic and nucleophilic. The direct reaction of this compound with lithium metal would be problematic due to the acidic N-H proton. An alternative approach is the lithium-halogen exchange reaction, which involves treating the alkyl bromide with an alkyllithium reagent, typically two equivalents of tert-butyllithium, at low temperatures. However, this method is also likely to be complicated by the acidic proton. Thus, N-protection is essential for the successful generation of 3-(N-protected-phenylamino)propyllithium.

Palladium and Other Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While these reactions typically involve aryl or vinyl halides, the use of alkyl halides, including this compound, is also possible under specific catalytic conditions.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide. To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be converted into its corresponding organoboron derivative. A more common approach would be to first form the Grignard or organolithium reagent (with N-protection) and then transmetalate with a boron ester. Alternatively, palladium catalysts with specific ligands have been developed that can facilitate the coupling of alkyl bromides directly with boronic acids or their esters.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. In its traditional form, it is not directly applicable to alkyl halides like this compound. However, variations of the Heck reaction, sometimes involving radical pathways, can enable the coupling of alkyl halides.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide and is not directly applicable to alkyl bromides.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. The organozinc reagent can be prepared from this compound (with N-protection) via its Grignard or organolithium precursor followed by transmetalation with a zinc salt like ZnCl₂. This organozinc species can then be coupled with various aryl or vinyl halides in the presence of a palladium or nickel catalyst. The Negishi coupling is particularly useful for coupling sp³-hybridized carbons.

Cross-Coupling ReactionCoupling PartnersCatalyst System (Typical)
Suzuki-Miyaura CouplingOrganoboron reagent + Alkyl bromidePalladium complex with specialized ligands
Negishi CouplingOrganozinc reagent + Aryl/Vinyl halidePalladium or Nickel complex

Reactions Involving the Aromatic Ring of this compound

The aniline ring is electron-rich and susceptible to electrophilic attack, while the N-H and adjacent ortho C-H bonds provide handles for directed functionalization.

The N-alkylamino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. Due to the steric bulk of the N-(3-bromopropyl) substituent, substitution at the para position is generally favored over the ortho positions. Common EAS reactions include halogenation, nitration, and sulfonation. Reaction conditions must be carefully controlled, particularly in nitration or sulfonation, to prevent oxidation of the electron-rich aniline ring or reaction at the nitrogen atom.

Table 5: Regioselectivity in Electrophilic Aromatic Substitution of this compound
ReactionElectrophile SourceConditionsMajor Product
BrominationBr₂Acetic Acid, 0 °CN-(3-bromopropyl)-4-bromoaniline
NitrationHNO₃ / H₂SO₄-20 °CN-(3-bromopropyl)-4-nitroaniline
SulfonationFuming H₂SO₄25 °C4-amino-3-(3-bromopropylamino)benzenesulfonic acid
Friedel-Crafts AcylationAcetyl chloride / AlCl₃CS₂, 0 °CN-(4-acetylphenyl)-N-(3-bromopropyl)amine (after N-protection)

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The secondary amine functionality in this compound can act as a DMG by coordinating to a strong organolithium base (e.g., n-BuLi or s-BuLi). uwindsor.cabaranlab.org

The process involves a two-step sequence. First, the acidic N-H proton is removed by one equivalent of the base. A second equivalent of base then removes a proton from the nearest (ortho) position on the aromatic ring, forming a dilithiated intermediate. This ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol. Alternatively, the amine can be protected first (e.g., as a pivalamide (B147659) or carbamate) to simplify the metalation step. acs.org

Table 6: Ortho-Functionalization via Directed Ortho Metalation
Step 1: BaseStep 2: Electrophile (E⁺)Quenching ConditionsResulting Ortho-Substituent (-E)
2.2 eq. n-BuLi / TMEDACO₂ (gas)H₃O⁺ workup-COOH
2.2 eq. s-BuLiI₂-78 °C to RT-I
2.2 eq. n-BuLiDMF-78 °C to RT-CHO
2.2 eq. s-BuLi / TMEDAMe₃SiCl-78 °C to RT-SiMe₃

Functionalization through Transition Metal-Catalyzed C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering novel pathways for molecular derivatization. For this compound, transition metal-catalyzed C-H activation can be envisioned to proceed via two main pathways: intramolecular cyclization or intermolecular functionalization. These approaches provide routes to complex heterocyclic structures or substituted aniline derivatives, respectively.

Intramolecular C-H Activation:

The most logical C-H activation pathway for this compound is an intramolecular cyclization to form 1,2,3,4-tetrahydroquinoline. This transformation involves the formation of a new carbon-carbon or carbon-nitrogen bond between the aniline ring and the propyl side chain. While the presence of the terminal bromide suggests a facile intramolecular N-alkylation, C-H activation presents an alternative mechanistic route, particularly for forming a C-C bond at the ortho position of the aniline ring.

Research has demonstrated the feasibility of such cyclizations on analogous systems. For instance, an iron-catalyzed process has been developed for the synthesis of tetrahydroquinolines from arenes bearing a functionalized propyl side chain. This reaction proceeds via an intramolecular C-H amination, effectively creating the heterocyclic ring system under mild conditions. rsc.org This method highlights the potential for activating the C-H bonds of the aromatic ring in this compound to achieve cyclization.

The general mechanism for such a transformation involves the coordination of a transition metal catalyst to the aniline derivative, followed by activation of an ortho-C-H bond of the aromatic ring. Subsequent intramolecular insertion or reductive elimination involving the propyl chain forges the new ring system.

Intermolecular C-H Activation:

Alternatively, the aromatic C-H bonds of this compound can be functionalized through intermolecular reactions with various coupling partners. Transition metals, particularly palladium and rhodium, are well-known to catalyze the direct arylation, alkylation, and alkenylation of anilines. These reactions typically occur with high regioselectivity, favoring the less sterically hindered ortho-C-H bond, often guided by the directing effect of the amino group.

For example, rhodium(III) catalysis has been effectively used for the ortho-alkylation of anilines with α-diazo compounds. rsc.org Similarly, palladium catalysts have been employed for the para-C-H arylation of aniline derivatives, showcasing the ability to control regioselectivity based on the choice of catalyst and ligands. nih.gov Such strategies could be applied to this compound to introduce a wide range of substituents onto the aromatic ring, provided that the reaction conditions are controlled to prevent competing intramolecular side reactions involving the bromopropyl group.

The table below summarizes representative conditions for transition metal-catalyzed C-H activation reactions on aniline derivatives, which serve as models for the potential functionalization of this compound.

Reaction TypeCatalyst SystemSubstrate TypeKey FindingsReference
Intramolecular C-H AminationFeSO₄·7H₂OArene with N-functionalized propyl sidechainYields tetrahydroquinoline derivatives in moderate yields. rsc.org
Ortho-C-H AlkylationRh(III) complexAnilines and diazo compoundsProvides facile construction of ortho-alkylated anilines. rsc.org
Para-C-H ArylationPalladium with a large phosphine (B1218219) ligandAnilines and aryl halidesAchieves arylation at the C-H group furthest from the amino substituent. nih.gov
Ortho-C-H ArylationRhodium with aminophosphine (B1255530) ligandAnilines and aryl iodidesResults in ortho-arylated anilines with high regioselectivity. nih.gov

Dearomatization Reactions

Dearomatization reactions transform flat, aromatic compounds into three-dimensional, saturated, or partially saturated structures, providing rapid access to complex molecular scaffolds found in many natural products and pharmaceuticals. The dearomatization of aniline derivatives like this compound represents a sophisticated strategy for creating novel spirocyclic or fused-ring systems. While specific examples utilizing this compound are not extensively documented, general methodologies for the dearomatization of anilines and related aromatic systems illustrate the potential transformations.

Transition metals, particularly rhodium, have been shown to catalyze dearomatizing annulation reactions. For instance, a rhodium(III)-catalyzed [3+2] annulation of 2-alkenylphenols with alkynes generates spirocyclic products through a process that involves C-H activation and subsequent dearomatization of the phenol (B47542) ring. nih.gov This type of transformation, when applied to an aniline derivative, could yield valuable nitrogen-containing spiro-compounds. The mechanism typically involves the formation of a metallacycle intermediate, followed by migratory insertion and reductive elimination steps that disrupt the aromaticity of the ring.

Another approach is oxidative dearomatization. This process uses an oxidizing agent, sometimes in conjunction with a metal catalyst, to convert the aniline ring into a non-aromatic quinone imine or a related structure. For example, the treatment of 2-methylanilines with hypervalent iodine reagents can lead to regioselective dearomatization, yielding ortho-quinol imines. nih.gov While often metal-free, transition metal catalysts can also mediate such oxidative processes, enhancing their efficiency and selectivity.

These dearomatization strategies open avenues for converting the simple aromatic core of this compound into more complex, stereochemically rich architectures. The propyl side chain could potentially participate in these reactions, leading to intricate polycyclic systems.

The following table outlines key research findings related to the dearomatization of aniline and phenol derivatives, demonstrating the principles that could be applied to this compound.

Reaction TypeCatalyst/ReagentSubstrate TypeProduct TypeKey FindingsReference
Dearomatizing [3+2] Annulation[Cp*RhCl₂]₂ / Cu(OAc)₂2-AlkenylphenolsSpirocyclic compoundsInvolves C-H bond cleavage and dearomatization of the phenol ring. nih.gov
Oxidative DearomatizationIBX (λ⁵-iodane)2-Methylanilinesortho-Quinol iminesAchieves regioselective dearomatization into previously undescribed structures. nih.gov
Redox-Neutral AnnulationB(C₆F₅)₃N-Alkylanilines and alkynesTetrahydroquinolinesProceeds via a cascade involving Friedel-Crafts alkylation and cyclization. While not a dearomatization of the final product, it involves dearomatized intermediates. researchgate.net
Oxidative DearomatizationHypervalent Iodine ReagentsElectron-poor phenolsortho-QuinonesEfficiently oxidizes a broad scope of phenols that are challenging for other methods. nih.gov

Role of N 3 Bromopropyl Aniline As a Versatile Synthetic Intermediate in Complex Molecular Architectures

Precursor for Advanced Nitrogen Heterocycles and Polycyclic Systems

The strategic placement of a nucleophile (the aniline (B41778) nitrogen) and an electrophile (the bromopropyl group) within the same molecule makes N-(3-bromopropyl)aniline a prime candidate for synthesizing complex nitrogen-containing ring systems through intramolecular cyclization. This approach is fundamental to creating advanced scaffolds with significant three-dimensional complexity.

The construction of spirocyclic, fused, and bridged systems often relies on precursors that can undergo sequential or tandem reactions to build multiple rings. This compound can be elaborated into intermediates that facilitate such complex cyclizations.

Fused Polycyclic Systems: One of the most direct applications of this compound is in the synthesis of fused heterocyclic systems like tetrahydroquinolines. Through intramolecular N-alkylation, the aniline nitrogen can displace the bromide to form a six-membered piperidine (B6355638) ring fused to the benzene (B151609) ring. This core structure can be further elaborated. For instance, cascade reactions involving alkene aminopalladation followed by carbopalladation have been developed to synthesize benzo-fused-1-azabicyclo[3.3.0]octanes from N,2-diallylaniline derivatives. nih.gov Similarly, Friedel-Crafts-type intramolecular cycloaromatization is another powerful method for creating fused polycyclic amines. nih.gov this compound serves as a foundational element for precursors amenable to these advanced cyclization strategies.

Spirocyclic Scaffolds: Spiroheterocycles, which contain two rings sharing a single atom, are considered privileged frameworks in drug discovery. nih.gov The synthesis of these structures can be achieved through various methods, including N-heterocyclic carbene (NHC) organocatalysis and enantioselective cyclopropanation. nih.govnih.gov this compound can be used to introduce the N-arylpropyl substituent onto a pre-existing ring, setting the stage for a subsequent intramolecular reaction to form the spirocyclic junction.

Bridged Nitrogen Scaffolds: Bridged bicyclic alkaloids are a significant class of natural products with potent biological activities. Synthetic strategies to mimic these frameworks often involve intramolecular bond formations across a pre-formed ring system. usc.edu.au An appropriately substituted derivative of this compound could be designed to undergo a bridge-forming reductive amination or an intramolecular aza-Michael addition, leading to unique, densely functionalized tricyclic scaffolds. usc.edu.au

Table 1: Synthetic Strategies for Complex Nitrogen Scaffolds
Scaffold TypeGeneral Synthetic StrategyPotential Role of this compound
Fused PolycyclicIntramolecular N-alkylation; Cascade cyclizations (e.g., aminopalladation/carbopalladation) nih.govDirect precursor to tetrahydroquinoline; Building block for more complex aniline derivatives.
SpirocyclicNHC-catalyzed cycloadditions; Enantioselective enzymatic cyclopropanation nih.govnih.govIntroduction of an N-arylpropyl arm to an existing carbocycle or heterocycle for subsequent spirocyclization.
BridgedIntramolecular aza-Michael addition; Bridge-forming reductive amination usc.edu.auComponent of a larger precursor designed to undergo transannular cyclization to form the bridge.

The flexible propyl chain of this compound is instrumental in its use as a precursor for various saturated nitrogen heterocycles via intramolecular cyclization or as a component in intermolecular reactions.

Azetidines: Four-membered azetidine (B1206935) rings are valuable motifs in medicinal chemistry. rsc.org While direct intramolecular cyclization of this compound would lead to a six-membered ring, it can be used in intermolecular reactions. For example, it can react with suitable precursors to form more complex intermediates that can then undergo cyclization to form azetidine rings, such as through palladium-catalyzed C(sp3)–H amination. rsc.org The synthesis of functionalized azetidines often involves multi-step sequences where an aniline-containing fragment can be incorporated. nih.govnih.gov

Pyrrolidines: The five-membered pyrrolidine (B122466) ring is a common feature in numerous bioactive molecules and alkaloids. nih.govresearchgate.net this compound can serve as a precursor in syntheses that involve ring-closing reactions. For instance, reductive isomerization of a precursor like (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione, which can be conceptually derived from aniline-based starting materials, yields pyrrolo-quinolines. The aniline portion of this compound can be modified to participate in cycloaddition reactions that form the pyrrolidine ring. nih.gov

Piperidines: Piperidines are among the most prevalent nitrogen heterocycles in approved pharmaceuticals. nih.govdigitellinc.comijnrd.org The most straightforward application of this compound is the intramolecular cyclization to form 1,2,3,4-tetrahydroquinoline, a fused piperidine derivative. This reaction typically proceeds via an SN2 mechanism where the aniline nitrogen attacks the electrophilic carbon bearing the bromine atom, often promoted by a base. Furthermore, this compound can be a key starting material for creating more complex substituted piperidines through multi-component reactions. ajchem-a.com

Azepanes: The seven-membered azepane ring system is a less explored area of chemical space but holds significant potential in drug discovery. nih.gov Strategies to synthesize these rings include dearomative ring expansion of nitroarenes. nih.gov this compound can be utilized in reactions like the silyl-aza-Prins cyclization to construct azepane derivatives. figshare.com

Beyond small heterocycles, the distinct reactive ends of this compound make it an excellent linker for constructing large, complex architectures like macrocycles and cage compounds.

Macrocycles: Macrocyclization is a key strategy for developing drugs that can tackle difficult biological targets. nih.gov The aniline-propyl unit can be incorporated as a structural linker connecting different parts of a large ring. enamine.net For example, the aniline nitrogen can be acylated or alkylated as part of a growing peptide or polymer chain, and the bromopropyl end can then be used to achieve the final ring-closing cyclization with another nucleophile within the molecule. This approach allows for the synthesis of diverse macrocyclic libraries. nih.govnih.gov

Cage Compounds: Cage compounds possess well-defined three-dimensional cavities and are of interest in supramolecular chemistry and materials science. The synthesis of nitrogen-containing cage structures can involve the reaction of polyamines with suitable electrophiles. researchgate.net this compound derivatives can be designed to act as one of the panels or struts in the cage assembly, with the aniline nitrogen and the propyl chain terminus serving as connection points for building the larger polycyclic framework.

Building Block for Sophisticated Pharmaceutical Scaffolds and Drug Discovery Programs

The heterocyclic systems derived from this compound are core components of many biologically active molecules. Its utility as a starting material allows for the generation of diverse molecular libraries for screening in drug discovery programs. uva.nl

Many CNS-active drugs feature nitrogen-containing heterocyclic scaffolds to interact with receptors and enzymes in the brain. The piperidine and pyrrolidine rings, readily accessible from aniline-based precursors, are particularly common in this therapeutic area. ijnrd.orgresearchgate.net The synthesis of derivatives of these scaffolds allows for fine-tuning of properties like lipophilicity and basicity, which are critical for blood-brain barrier penetration and target engagement.

The structural motifs accessible from this compound are also prevalent in agents designed to combat cancer, and bacterial, and viral infections.

Anticancer Agents: Aniline and bromoaniline derivatives have been investigated as precursors for compounds with anticancer activity, such as inhibitors of heat shock protein 90 (Hsp90). researchgate.netneliti.com The ability to construct complex heterocyclic systems from this compound provides a route to novel kinase inhibitors and other targeted therapies.

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Pyrrolo-quinolines synthesized from aniline derivatives have shown promising antibacterial and antifungal activity. The versatility of this compound allows for the creation of libraries of such compounds to screen for new antimicrobial leads.

Antiviral Agents: N-heterocycles are a cornerstone of antiviral drug development, with many acting by inhibiting viral enzymes like proteases or polymerases. nih.gov Piperidine and pyrazole-containing molecules have demonstrated activity against a range of viruses. ijnrd.orgnih.gov this compound provides a reliable starting point for the synthesis of these and other heterocyclic scaffolds for evaluation as potential antiviral therapeutics.

Table 2: Pharmaceutical Relevance of Scaffolds Derived from this compound
Therapeutic AreaRelevant ScaffoldsExamples of Biological Activity
Central Nervous System (CNS)Piperidines, Pyrrolidines, TetrahydroquinolinesModulation of neurotransmitter receptors and transporters. ijnrd.orgresearchgate.net
OncologyFused Heterocycles, Aniline DerivativesInhibition of protein kinases and chaperones like Hsp90. researchgate.netneliti.com
Infectious DiseasesPyrrolo-quinolines, Piperidines, N-HeterocyclesAntibacterial, antifungal, and antiviral (e.g., RSV, HIV) activities. ijnrd.orgnih.gov

Application in Materials Science, Polymer Chemistry, and Supramolecular Chemistry

The dual functionality of this compound also renders it a valuable component in the field of materials science. The aniline moiety can be polymerized or incorporated into polymer backbones, while the bromopropyl group can be used for post-polymerization modification or for anchoring the molecule to surfaces.

The amine group of this compound allows it to act as a monomer in the synthesis of various functional polymers.

Polyimides: While direct polymerization of this compound into polyimides is not commonly reported, aniline derivatives are used to synthesize diamine monomers, which are then reacted with dianhydrides to form polyimides. The presence of the bromopropyl group could introduce functionality into the resulting polyimide, which could be used for cross-linking or for grafting other molecules.

Polyamides: this compound can potentially be used as a comonomer in the synthesis of polyamides through reaction with dicarboxylic acids or their derivatives. The resulting polyamide would have pendant bromopropyl groups, which could be further functionalized.

Polyurethanes: Aniline is a key precursor in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a major component in polyurethane synthesis. bloomtechz.com While this compound itself is not directly used in this large-scale industrial process, aniline-terminated polyols are synthesized and react with isocyanates to form poly(urethane-urea) elastomers. The bromo-functionalized aniline could potentially be used to create specialized polyurethanes with unique properties.

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of synthetic dyes and pigments. The electronic properties of the aniline ring can be modulated by substituents, which in turn affects the color of the resulting dye. The bromopropyl group of this compound can be used to attach the chromophore to other molecules or surfaces.

Furthermore, aniline derivatives are integral components of many fluorescent probes. The photophysical properties of these probes, such as their absorption and emission wavelengths and quantum yields, can be fine-tuned by altering the electronic nature of the aniline moiety and the groups attached to it. mdpi.com The reactive handle of this compound makes it a suitable starting material for creating probes that can be covalently linked to biomolecules or incorporated into sensor arrays. For instance, aniline derivatives have been used in the development of fluorescent probes for detecting reactive oxygen species like superoxide (B77818) anion and nitric oxide in biological systems. nih.gov

Table 2: Potential Photophysical Applications of this compound Derivatives

ApplicationRole of this compoundKey Tunable Properties
Dyes and Pigments Precursor for azo dyes, triphenylmethane (B1682552) dyes, and other chromophores. The bromopropyl group allows for covalent attachment to substrates.Color, lightfastness, solubility
Fluorescent Probes Building block for fluorophores. The aniline nitrogen's lone pair can participate in photoinduced electron transfer (PeT) quenching mechanisms, and the bromopropyl group allows for conjugation to recognition moieties.Excitation/emission wavelength, quantum yield, Stokes shift, sensitivity, and selectivity
Molecular Switches Component in photochromic molecules where the electronic properties of the aniline moiety can influence the switching behavior.Reversibility, fatigue resistance, absorption spectra of isomers

The semiconducting properties of aniline-based polymers, such as polyaniline, have been extensively studied for applications in organic electronics. While this compound itself is not a primary component in mainstream organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), its derivatives could be explored as building blocks for novel organic semiconductors. The ability to functionalize the bromopropyl group would allow for the tuning of molecular packing and electronic coupling in the solid state, which are critical for charge transport. For example, copolymer composites of aniline and 3-bromoaniline (B18343) have been synthesized and their electrical conductivity studied. researchgate.net

The incorporation of this compound into larger molecular systems can lead to materials that respond to external stimuli. The aniline nitrogen can act as a binding site for ions or small molecules, and this binding event can trigger a change in the material's properties, such as its color or fluorescence. The bromopropyl group can be used to integrate these sensory units into polymers or onto surfaces. Aniline derivatives have been utilized in the design of molecular switches and chemical sensors. rsc.orgresearchgate.net For instance, polymers derived from aniline have been investigated for their application as sensors for moisture and ammonia (B1221849). rsc.org

Synthesis of Ligands for Catalysis and Metal Complexation

The aniline nitrogen and the potential for derivatization at the bromopropyl group make this compound an attractive precursor for the synthesis of ligands for transition metal catalysis and metal complexation. The nitrogen atom can coordinate directly to a metal center, and the propyl chain can be functionalized with other donor atoms (e.g., phosphorus, sulfur, or oxygen) to create multidentate chelating ligands.

The electronic properties of the aniline ring can influence the catalytic activity of the resulting metal complex. The synthesis of metal complexes with ligands derived from aniline and its derivatives is a well-established field, with applications in various catalytic transformations. nih.govmdpi.com For example, a chelating N-heterocyclic carbene palladium complex containing an N-(3-bromopropyl) functionalized imidazol-2-ylidene has been synthesized and characterized. researchgate.net This demonstrates the utility of the N-(3-bromopropyl) moiety in creating complex ligand architectures for catalysis.

Table 3: Potential Ligand Types and Catalytic Applications for this compound Derivatives

Ligand TypeSynthetic StrategyPotential Catalytic Applications
Monodentate N-donor Direct coordination of the aniline nitrogen to a metal center.Cross-coupling reactions, hydrogenation
Bidentate [N, X] Ligands (X = O, S, P) Functionalization of the bromopropyl group with a second donor atom.Polymerization, oxidation, asymmetric catalysis
Tridentate [X, N, Y] Ligands Further elaboration of the aniline and/or the propyl chain with additional donor groups.C-H activation, carbonylation reactions

Chiral Ligand Synthesis for Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds. While functionalized anilines are common precursors for various ligands, including N-heterocyclic carbenes (NHCs), specific examples detailing the synthesis of chiral ligands from this compound for asymmetric catalysis are not extensively documented in the scientific literature.

The general strategy for creating chiral ligands from aniline derivatives often involves attaching a chiral auxiliary to the aniline nitrogen or incorporating the aniline into a larger chiral scaffold. For instance, chiral amines can be used to synthesize C2-symmetric chiral imidazolium (B1220033) salts, which are precursors to chiral NHC catalysts. However, the application of this compound in this specific context to create ligands for enantioselective reactions has not been clearly established in available research.

One area where the N-(3-bromopropyl) functional group has been utilized is in the synthesis of chelating N-heterocyclic carbene palladium complexes. In one reported synthesis, an N-(3-bromopropyl)-N'-thioether difunctionalized imidazolium bromide was used as a precursor. This imidazolium salt, upon metallation, forms a chelating palladium complex. While this demonstrates the utility of the N-(3-bromopropyl) group in forming ligand architecture, the resulting complex was not reported for use in asymmetric catalysis, and the aniline moiety itself was not part of the core ligand structure. researchgate.net

Precursors for Polymeric and Dendrimeric Ligands

The bifunctional nature of this compound makes it a candidate for the synthesis of functional polymers and for the surface modification of dendrimers. The aniline nitrogen and the aromatic ring can be involved in oxidative polymerization, similar to other aniline derivatives, while the bromopropyl group offers a site for post-polymerization modification or for grafting the monomer onto a pre-existing backbone.

Aniline and its derivatives are well-known monomers for producing polyanilines (PANI), a class of conducting polymers. rsc.orgnih.gov The properties of these polymers can be tuned by introducing substituents on the nitrogen atom or the aromatic ring. For example, poly(N-methylaniline) has been synthesized to improve solubility compared to the unsubstituted polyaniline. mdpi.com While the direct polymerization of this compound is not widely reported, a related monomer, N-(3-amidino)-aniline, has been synthesized and polymerized to form self-stabilized polymer particles. researchgate.net This suggests that the N-substituted aniline structure is amenable to polymerization.

Spectroscopic and Computational Approaches for Mechanistic Elucidation and Structural Insight in Reactions Involving N 3 Bromopropyl Aniline

The study of chemical reactions involving N-(3-bromopropyl)aniline relies heavily on a suite of spectroscopic and analytical techniques. These methods are indispensable for identifying reactants, tracking the formation of intermediates, and characterizing the final products. By providing detailed information about molecular structure, functional groups, and electronic environments, these approaches offer deep insights into reaction mechanisms and kinetics.

Mechanistic Investigations into Biological Interactions of N 3 Bromopropyl Aniline Derivatives Excluding Clinical Human Trials, Dosage, and Safety Profiles

In Vitro Enzyme Inhibition and Activation Studies

Derivatives of N-(3-bromopropyl)aniline have been investigated for their potential to modulate the activity of various enzymes. These studies are crucial for understanding their mechanism of action at a molecular level.

Characterization of Binding Mechanisms, Inhibition Kinetics, and Specificity

While specific kinetic studies on enzymes directly referencing this compound are not extensively detailed in publicly accessible literature, the broader class of aniline (B41778) derivatives has been a subject of such research. For instance, studies on various substituted anilines have shown that their interaction with mitochondrial enzymes can lead to toxic effects. These interactions are often non-specific, causing a general disturbance of the inner mitochondrial membrane's structure and function rather than targeted enzyme inhibition. The toxic potency is influenced by the type and position of substituents on the aniline ring.

Structure-Activity Relationship (SAR) Studies for Enzyme Binding and Catalytic Modulation

Structure-activity relationship (SAR) studies on aniline derivatives reveal critical insights into how chemical modifications influence their biological activity. For the broader class of aniline compounds, SAR studies have demonstrated that the presence of electron-withdrawing groups on the aniline ring generally increases toxic effects on mitochondrial respiratory functions. nih.gov Conversely, electron-donating groups tend to reduce this toxicity. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have correlated the toxic effects of substituted anilines with parameters like the Hammett sigma constant and hydrogen bonding capacity. nih.gov These findings suggest that the toxicity and, by extension, the interaction with mitochondrial components, increase with a greater hydrogen bonding donor capacity of the amino group. nih.gov This interaction is hypothesized to occur between the amino group of the anilines and polar groups at the membrane-water interface, leading to a disruption of membrane structure and function. nih.gov In the context of this compound derivatives, this suggests that modifications to the aniline ring or the propyl chain could significantly alter their interaction with enzymatic and membrane systems.

Receptor Binding Assays and Ligand-Target Interactions (In Vitro and Ex Vivo)

The this compound scaffold is a key component in the synthesis of ligands for various receptors, including G-protein coupled receptors (GPCRs) and ion channels.

Allosteric Modulation and Orthosteric Binding Site Analysis through Ligand Design

The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is an emerging area in drug discovery. nih.gov Allosteric modulators can act as "dimmer switches" rather than simple "on/off" switches, offering a more nuanced control of receptor activity. nih.gov The this compound structure can be incorporated into molecules designed as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs). nih.gov For instance, derivatives have been developed as PAMs of the dopamine (B1211576) D1 receptor and NAMs of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2), highlighting the versatility of this chemical framework in designing molecules that can fine-tune receptor function. nih.gov

Cellular Pathway Modulation and Molecular Mechanism of Action in Cell Cultures

Investigations in cell cultures help to elucidate the downstream consequences of the interactions between this compound derivatives and their molecular targets. These studies can reveal how these compounds modulate cellular signaling pathways and affect cell fate.

For example, certain aniline analogues have been found to inhibit the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a key regulator of genes involved in antioxidant defense and drug metabolism. researchgate.net In cell culture models, derivatives of 4-(2-cyclohexylethoxy)aniline (B183823) have demonstrated the ability to reduce Nrf2-induced activity, which can be particularly relevant in cancer research where Nrf2 is often highly expressed. researchgate.net

The table below summarizes the biological activities of representative aniline derivatives, illustrating the concepts discussed.

Compound Class Biological Target/Pathway Observed Effect Key Structural Features
Substituted AnilinesSubmitochondrial ParticlesDisruption of mitochondrial membrane functionElectron-withdrawing groups increase activity
4-(2-cyclohexylethoxy)aniline DerivativesNrf2 PathwayInhibition of Nrf2-induced luciferase activityAniline core with cyclohexylethoxy substitution
Dihydroisoquinolin-2(1H)-yl DerivativesDopamine 1 ReceptorPositive Allosteric Modulation (PAM)Complex structure potentially derived from aniline precursors
Phenylpyrazolone DerivativesTrypanosoma cruziIn vitro inhibition of parasite growthApolar substituents on the pyrazolone (B3327878) nitrogen enhance activity

This table provides a conceptual overview based on findings for the broader class of aniline derivatives, as specific data for this compound itself is limited in the context of this outline.

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the mechanistic biological investigations of this compound and its direct derivatives to fulfill the detailed requirements of the requested article. The provided outline necessitates in-depth research findings on topics such as gene expression modulation, apoptosis, autophagy, specific antimicrobial/antiviral mechanisms of action, and the design of biological probes based on this particular chemical scaffold.

The search results did not yield studies that have investigated this compound or its derivatives in the specific contexts required by the article's outline (Sections 6.3.1 through 6.5). While general information on aniline derivatives and various biological mechanisms (e.g., apoptosis, antiviral activity) is available, the direct linkage to and specific experimental data for this compound are absent from the accessible literature. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and focuses solely on the chemical compound .

Conclusion and Future Perspectives in N 3 Bromopropyl Aniline Research

Summary of Key Achievements and Current Understanding in N-(3-bromopropyl)aniline Synthesis and Reactivity

The synthesis of this compound has been achieved through several key methodologies, with the direct N-alkylation of aniline (B41778) serving as a foundational approach. A common and straightforward method involves the reaction of aniline with 1,3-dibromopropane (B121459). This reaction, typically carried out in the presence of a base, allows for the selective introduction of the 3-bromopropyl group onto the nitrogen atom of the aniline molecule.

Recent advancements in the synthesis of N-substituted arylamines, including N-alkylanilines like this compound, have focused on improving efficiency and functional group tolerance. rsc.org These methods often employ transition metal catalysts to facilitate the coupling of anilines with alkyl halides. The reactivity of this compound is characterized by the presence of two key functional groups: the secondary amine and the terminal alkyl bromide. This dual functionality allows for a range of subsequent chemical transformations.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, enabling it to participate in reactions such as acylation, sulfonylation, and further alkylation. The bromine atom, being a good leaving group, makes the propyl chain susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the terminus of the propyl chain.

A significant aspect of this compound's reactivity is its propensity to undergo intramolecular cyclization. Under appropriate basic conditions, the nucleophilic nitrogen can displace the terminal bromine atom, leading to the formation of N-phenylazetidine, a four-membered heterocyclic ring system. This cyclization reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

Unresolved Challenges and Knowledge Gaps in the Chemical Transformations of this compound

Despite the progress in the synthesis and understanding of this compound's reactivity, several challenges and knowledge gaps remain. One of the primary challenges lies in achieving high selectivity in its chemical transformations. The presence of two reactive sites can lead to a mixture of products, including intermolecular side reactions competing with the desired intramolecular cyclization or functionalization.

Controlling the chemoselectivity between N-alkylation and C-alkylation on the aniline ring can also be challenging, particularly under certain reaction conditions. While the amino group is generally more nucleophilic, forcing conditions can sometimes lead to undesired reactions on the aromatic ring.

Furthermore, there is a need for a more comprehensive understanding of the factors that govern the efficiency and selectivity of the cyclization reaction to form N-phenylazetidine. While the general principle is understood, a detailed kinetic and mechanistic study under various conditions could provide valuable insights for optimizing the synthesis of this important heterocyclic building block.

Another knowledge gap is the limited exploration of the reactivity of the C-Br bond in this compound in more complex chemical transformations beyond simple nucleophilic substitution. The development of novel catalytic systems that can selectively activate and functionalize this bond in the presence of the aniline moiety would significantly expand the synthetic utility of this compound.

Future Directions in Synthetic Methodology Development and Reaction Discovery

Future research in the field of this compound chemistry is expected to focus on the development of more efficient, selective, and sustainable synthetic methodologies. Innovations in catalysis, particularly the use of earth-abundant metal catalysts and photoredox catalysis, hold promise for developing milder and more environmentally friendly methods for the synthesis and functionalization of this compound and its derivatives. uantwerpen.be

There is a growing interest in the development of one-pot or tandem reactions that utilize this compound as a key building block for the rapid construction of complex molecular architectures. For example, a sequence involving the initial functionalization of the C-Br bond followed by a subsequent transformation of the aniline nitrogen could provide a streamlined approach to diverse chemical scaffolds.

The discovery of novel reactions that exploit the unique electronic and steric properties of this compound is another promising avenue for future research. This could involve the development of new cyclization strategies to access larger ring systems or the use of the aniline moiety to direct C-H activation at specific positions on the aromatic ring for further functionalization.

Moreover, the application of flow chemistry and other high-throughput screening techniques could accelerate the discovery and optimization of new reactions and synthetic routes involving this compound. These technologies allow for rapid variation of reaction parameters, leading to a more efficient exploration of the chemical space.

Emerging Opportunities and Potential Breakthroughs in Materials Science and Biological Applications of this compound Derivatives

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of novel materials and biologically active molecules. Its derivatives are being explored for a range of applications, from conductive polymers to potential therapeutic agents.

In materials science, aniline derivatives are well-known for their role in the development of conducting polymers. rsc.org The ability to introduce specific functionalities through the 3-bromopropyl chain of this compound opens up possibilities for creating tailor-made polymers with specific electronic, optical, or sensory properties. For instance, derivatives of this compound could be used to synthesize new monomers for polymerization, leading to materials with enhanced processability, solubility, or the ability to interact with other molecules or surfaces. These materials could find applications in sensors, electronic devices, and coatings. rsc.org

In the realm of medicinal chemistry, N-alkylanilines are important structural motifs in many pharmaceuticals. researchgate.net The this compound scaffold can be used as a starting point for the synthesis of a diverse library of compounds for drug discovery. The ability to easily modify both the aniline nitrogen and the terminus of the propyl chain allows for the systematic exploration of structure-activity relationships. For example, the N-phenylazetidine core, readily accessible from this compound, is a privileged structure in medicinal chemistry and is found in a number of biologically active compounds.

Derivatives of this compound are also being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of various pharmacophores onto the this compound backbone can lead to the discovery of novel drug candidates with improved efficacy and selectivity. mdpi.comresearchgate.net

Prospects for Interdisciplinary Research Collaborations and Translational Impact of this compound Chemistry

The versatile nature of this compound and its derivatives creates numerous opportunities for interdisciplinary research collaborations. The development of new materials based on this scaffold will require close collaboration between synthetic chemists, materials scientists, and engineers to design, synthesize, and characterize materials with desired properties for specific applications.

Similarly, the exploration of the biological activities of this compound derivatives will necessitate partnerships between medicinal chemists, biologists, and pharmacologists. Such collaborations are crucial for the identification of promising drug candidates and for understanding their mechanisms of action.

The translational impact of this compound chemistry is potentially significant. In materials science, the development of new sensors based on this compound derivatives could have applications in environmental monitoring, medical diagnostics, and industrial process control. In the pharmaceutical sector, the discovery of new drugs derived from this compound could lead to improved treatments for a range of diseases.

Q & A

Q. What are the common synthetic routes for N-(3-bromopropyl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution reactions. For example, N-(3-bromopropyl)phthalimide (a structurally related compound) is synthesized by reacting phthalimide potassium salt with 1,3-dibromopropane in dimethylformamide (DMF) at 70°C for 2 hours, using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This method achieves a yield of 88.3% . Optimization involves adjusting reaction time, temperature, and catalyst loading. For this compound, similar protocols may be adapted by substituting the starting amine (aniline) and optimizing solvent polarity to enhance nucleophilicity.

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the bromopropyl chain and substitution patterns on the aniline ring. High-resolution mass spectrometry (HRMS) validates molecular weight and purity, as demonstrated in studies of nitrosoaniline derivatives . Infrared (IR) spectroscopy identifies functional groups like C-Br (550–600 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹). Purity assessment via HPLC with UV detection is recommended, especially when analyzing intermediates .

Advanced Research Questions

Q. How does the substitution pattern on the aniline ring influence the biological activity of this compound derivatives in tubulin binding assays?

  • Methodological Answer : The bioactivity of dinitroaniline derivatives (e.g., N-(3-bromopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline) depends on electron-withdrawing groups (e.g., -NO₂, -CF₃) at specific positions, which enhance binding to plant α-tubulin. Computational docking studies using 3D tubulin models can identify key amino acid interactions (e.g., Lys163, Asp224). Competitive binding assays with fluorescent colchicine analogs (e.g., DCB) quantify inhibition constants (Ki), while mutagenesis validates critical residues .

Q. What are the challenges in analyzing reaction intermediates during the synthesis of this compound derivatives, and how can they be addressed using advanced chromatographic techniques?

  • Methodological Answer : Intermediate byproducts (e.g., dehalogenated or dimerized species) complicate purification. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) enables real-time monitoring of reaction mixtures. For example, gradient elution (ACN/H₂O with 0.1% formic acid) separates intermediates with similar retention times. Isotopic labeling (e.g., ¹⁵N-aniline) aids in tracking reaction pathways via HRMS .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced herbicidal or antiprotozoal activity?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., -Br, -CF₃, -NO₂) and chain length. For herbicidal activity, in vitro assays on plant microtubule dynamics (e.g., Arabidopsis root growth inhibition) correlate with tubulin polymerization rates. Antiprotozoal activity is tested against Plasmodium falciparum using IC₅₀ measurements. QSAR models using Hammett σ constants and logP values predict bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.